![molecular formula C₁₀H₁₃N₅NaO₇P B015961 Zidovudine monophosphate CAS No. 29706-85-2](/img/structure/B15961.png)
Zidovudine monophosphate
Übersicht
Beschreibung
Zidovudine monophosphate, also known as AZT, is a compound that belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Zidovudine is used together with other medicines for the treatment of human immunodeficiency virus (HIV) infection .
Synthesis Analysis
Zidovudine was originally synthesized as an anticancer drug but was later approved in 1987 as a reverse transcriptase inhibitor of HIV-1 . It is phosphorylated by thymidine kinase and converted to zidovudine-monophosphate . The synthesis of nucleoside analogs was carried out by modifying the structure of native nucleosides in three ways :
Molecular Structure Analysis
The molecular formula of Zidovudine monophosphate is C10H14N5O7P . It has an average mass of 347.221 Da and a monoisotopic mass of 347.063080 Da .
Chemical Reactions Analysis
Zidovudine monophosphate is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP) . It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue .
Physical And Chemical Properties Analysis
Zidovudine monophosphate belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .
Wissenschaftliche Forschungsanwendungen
Antiretroviral Therapy (ART)
Zidovudine monophosphate is used in Antiretroviral Therapy (ART) as an effective treatment for human immunodeficiency virus (HIV). It has transformed the highly lethal disease, acquired immunodeficiency syndrome (AIDS), into a chronic and manageable condition .
Prodrug Approach for HIV Treatment
The prodrug approach aims to enhance the efficacy and safety of treatment, promoting the development of more appropriate and convenient systems for patients. AZTMP is used in this approach to enhance factors such as water solubility, bioavailability, pharmacokinetic parameters, permeability across biological membranes, chemical stability, drug delivery to specific sites/organs, and tolerability .
Intracellular Delivery of Monophosphates
AZTMP exhibits a promising application to allow the delivery of monophosphates and monophosphate nucleoside intracellularly, improving the tissue exposure and oral bioavailability of drugs and reducing the collateral effects on non-target tissue .
4. Pharmacokinetics in Pregnant Women and Newborns Studies have been conducted to determine the systemic and intracellular pharmacokinetics of zidovudine in HIV-1 infected pregnant women and their newborn infants. The substantial amount of intracellular zidovudine triphosphate in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission .
Inhibitor of Retroviruses
Zidovudine is a potent in vitro inhibitor of HIV with varying efficacy against other retroviruses .
6. Component of Drug Cocktails and Fixed-Dose Combinations (FDCs) AZTMP is used in drug cocktails and FDCs for the treatment of AIDS. For instance, it is a component of FDA-approved FDCs like Combivir® (lamivudine + zidovudine) and Trizivir® (lamivudine + zidovudine + abacavir) .
Wirkmechanismus
Target of Action
Zidovudine monophosphate, also known as AZTMP, primarily targets the enzymes Thymidylate Kinase in humans and Mycobacterium tuberculosis . These enzymes play a crucial role in the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is essential for DNA synthesis and cellular growth .
Mode of Action
Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, Zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . The phosphorylation of Zidovudine to the monophosphate and diphosphate derivatives is carried out by the host cell cytosolic thymidine kinase and thymidylate kinase, respectively .
Biochemical Pathways
AZTMP is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is phosphorylated to the diphosphate and triphosphate derivatives by the host cell cytosolic thymidine kinase and thymidylate kinase, respectively .
Pharmacokinetics
The systemic and intracellular pharmacokinetics of Zidovudine were determined in human immunodeficiency virus type 1—infected pregnant women and their newborn infants. Plasma Zidovudine and intracellular Zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .
Result of Action
The triphosphate of Zidovudine is the active form of the drug. Zidovudine triphosphate competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate. Incorporation of Zidovudine monophosphate results in chain termination .
Safety and Hazards
Zidovudine can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), liver problems, muscle disease (myopathy), and blood disorders, such as a very low number of red blood cells (severe anemia) or lower than normal number of white blood cells (neutropenia) .
Zukünftige Richtungen
Zidovudine is a potent in vitro inhibitor of human immunodeficiency virus (HIV) with varying efficacy against other retroviruses . With the exception of Epstein-Barr virus, all non-retroviruses tested so far have been insensitive to inhibition by zidovudine . In vivo, efficacy of zidovudine was demonstrated against Rauscher murine leukemia virus and feline leukemia virus . These results suggest that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .
Eigenschaften
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183855 | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zidovudine monophosphate | |
CAS RN |
29706-85-2 | |
Record name | Zidovudine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidovudine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIDOVUDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.